4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)
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Overview
Description
4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields such as dye manufacturing and analytical chemistry. It is a derivative of N,N-dimethylaniline and naphthalene, characterized by its complex molecular structure and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate under controlled conditions. This reaction is carried out in the presence of a catalyst such as sodium methoxide, which facilitates the formation of the desired product . The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and proteins, influencing their activity and function. The pathways involved include electron transfer and binding to active sites on enzymes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): A similar compound with applications in dye manufacturing and analytical chemistry.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound used in similar applications.
Uniqueness
4,4’-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline) is unique due to its naphthalene moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
36429-95-5 |
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Molecular Formula |
C27H28N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-naphthalen-1-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H28N2/c1-28(2)23-16-12-21(13-17-23)27(22-14-18-24(19-15-22)29(3)4)26-11-7-9-20-8-5-6-10-25(20)26/h5-19,27H,1-4H3 |
InChI Key |
PEVCIXZDEUGXER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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